molecular formula C16H14N4O3 B2552952 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396783-68-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2552952
CAS No.: 1396783-68-8
M. Wt: 310.313
InChI Key: HNXRJXFGUZJCNC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Properties

This compound belongs to a class of molecules with significant importance in chemical and biological research. The structural features of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea suggest potential applications in medicinal chemistry, given its urea moiety, which is known for unique hydrogen bonding capabilities. These properties make it a valuable functional group for drug-target interactions, leading to its incorporation in small molecules displaying a broad range of bioactivities. Ureas have been recognized for their applicability in drug design, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).

Synthesis and Application in Heterocyclic Chemistry

The synthesis and application in heterocyclic chemistry of compounds containing urea and pyrazolo[1,5-a]pyrimidine scaffolds have been explored extensively. These compounds have demonstrated a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, showcasing the versatility and potential of this class of molecules in drug discovery. The structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives emphasize the room for further exploration by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Role in Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine, a part of the molecule's structure, is known for its role in kinase inhibition. Kinase inhibitors play a crucial role in cancer therapy by blocking the signals that tumors need to grow. The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrazolo[1,5-a]pyrimidine, has been highlighted for its versatility in binding with kinases through multiple modes. This functionality underscores the importance of such scaffolds in the design of new therapeutic agents targeting a broad range of kinase-related disorders (Wenglowsky, 2013).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXRJXFGUZJCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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